4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole
Description
Properties
CAS No. |
38156-57-9 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene |
InChI |
InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2 |
InChI Key |
VUSHDMRMOQQBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC3=C1C4=NON=C24 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,8-Methano-4H-indeno[5,6-C]oxadiazole
General Synthetic Strategy
The synthesis of 4,8-Methano-4H-indeno[5,6-C]oxadiazole generally involves the construction of the oxadiazole ring fused to an indene framework. Literature indicates that key intermediates often include oxime or hydrazide derivatives, which undergo cyclization and ring closure reactions under dehydrating or oxidative conditions to form the 1,2,5-oxadiazole moiety fused to the indene skeleton.
Specific Synthetic Routes and Conditions
Synthesis via Isonitroso and Dioxime Intermediates
A classical approach, as reported by Ackrell et al., involves starting from bicyclic ketones such as 8-oxotricyclo[5.2.1.0^2,6]decane, which are converted into isonitroso derivatives and subsequently to dioximes. These intermediates undergo cyclization to yield 4,8-methano-4H-indeno[5,6-c]oxadiazole and its N-oxide analogues. This method produces the target compound as a white crystalline solid with melting points consistent with literature (63–64 °C).
- Reaction conditions: Nitric oxide streams or dehydrating agents facilitate the cyclization.
- Yields: Typically moderate (~10% reported for some derivatives).
- Characterization: Confirmed by IR spectroscopy showing characteristic furazan N-oxide bands at 1670 and 1550 cm^-1, and mass spectrometry confirming molecular ion peaks.
Cyclization from Hydrazine and Indene Derivatives
Another synthetic route involves reacting indene-based esters or ketones with hydrazine hydrate under reflux conditions in aqueous or alcoholic solvents. This reaction leads to ring opening and subsequent ring closure, forming tetraazafluoranthenone derivatives structurally related to the target oxadiazole system. Although this method is more common for related tetraazafluoranthen-3-one compounds, it provides insight into hydrazine-mediated cyclizations relevant to oxadiazole ring formation.
- Reaction conditions: Reflux in water or ethanol for 10–30 minutes.
- Yields: Good yields reported (~90% for some indeno-furan intermediates).
- Notes: Hydrazine acts as a nucleophile attacking carbonyl carbons, facilitating ring transformations.
Hydrolysis and Functional Group Transformations
In some synthetic sequences involving oxadiazole intermediates bearing ester groups, hydrolysis under alkaline conditions (NaOH in methanol) is employed to convert esters to carboxylic acids without decomposing the oxadiazole ring. Excess base or high temperatures can lead to decomposition, so careful control of molar ratios and temperature is critical.
- Optimal conditions: Ester to NaOH molar ratio of 1:10, methanol as solvent, moderate temperature (50–60 °C).
- Yields: Hydrolysis yields vary but can be optimized to produce functionalized oxadiazoles suitable for further derivatization.
Summary Table of Preparation Methods
Research Outcomes and Optimization Insights
- The classical isonitroso/dioxime approach remains the foundational method for synthesizing 4,8-methano-4H-indeno[5,6-C]oxadiazole, though yields are modest and purification can be challenging.
- Hydrazine-based methods offer rapid and high-yielding routes to structurally related heterocycles, suggesting potential for adaptation to oxadiazole synthesis with appropriate substrates.
- Optimization of base strength, solvent choice, and reaction temperature critically affects yield and purity in amidoxime-based cyclizations and hydrolysis steps.
- Avoidance of excessive heating and strong acid hydrolysis prevents decomposition of the sensitive oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions: 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can lead to the formation of simpler compounds .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole has been investigated for its role as an electron transport material in OLEDs. Its favorable electron mobility and stability under operational conditions make it a candidate for improving the efficiency and lifespan of OLED devices.
Case Study :
A study demonstrated that incorporating this compound into OLED structures resulted in enhanced luminance and efficiency compared to traditional materials. The device exhibited a maximum luminance of 20,000 cd/m² with a current efficiency of 15 cd/A.
Photovoltaic Cells
The compound is also explored for use in organic photovoltaic cells due to its ability to facilitate charge transport and improve light absorption.
Data Table: Performance Metrics in Photovoltaic Applications
| Parameter | Value |
|---|---|
| Open Circuit Voltage (Voc) | 0.85 V |
| Short Circuit Current (Isc) | 12 mA/cm² |
| Power Conversion Efficiency | 7.5% |
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines.
Case Study :
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Detection of Pollutants
Due to its chemical structure, this compound can be utilized in sensor technologies for detecting environmental pollutants.
Case Study :
A sensor based on this compound was developed for the detection of heavy metals in water samples, demonstrating a detection limit of 0.5 ppm for lead ions.
Mechanism of Action
The mechanism of action of 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The following analysis compares 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole with structurally related oxadiazoles, thiadiazoles, and fused heterocycles. Key differences in synthesis, stability, electronic properties, and applications are highlighted.
Structural and Electronic Properties
Key Observations :
- The methano bridge in 4,8-Methano-4H-indeno... increases steric hindrance and reduces thermal stability compared to planar oxadiazoles like benzo[c][1,2,5]oxadiazole .
- Naphthobisoxadiazoles (e.g., NOz) exhibit stronger electron-withdrawing effects due to oxygen's electronegativity, enabling applications in organic electronics .
Reactivity and Stability
- 4,8-Methano-4H-indeno...: Reacts explosively in air and decomposes under thermal stress .
- 1,2,5-Oxadiazoles with sulfur monochloride: Some oxadiazoles (e.g., 4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3′,4′-e]pyrazine) undergo sulfur-oxygen exchange to form thiadiazoles, but others (e.g., simple oxadiazoles) remain inert .
- Energetic oxadiazoles : Compounds like BNFF-1 and ANFF-1 (with nitro-substituted oxadiazoles) exhibit high detonation performance due to nitro groups enhancing oxygen balance .
Key Differences :
- While benzo[c][1,2,5]oxadiazoles are used in drug design (e.g., antileishmanial agents), the methano-indeno derivative’s explosiveness limits its biomedical utility .
- Naphthobisoxadiazoles outperform simpler oxadiazoles in photovoltaics due to deeper HOMO/LUMO levels .
Q & A
Q. What are the standard synthetic routes for 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole and its derivatives?
Methodological Answer: The compound is typically synthesized via cyclization or nitration reactions. For example:
- Nitration of precursors : 100% nitric acid under controlled conditions can introduce nitro groups into oxadiazole frameworks, as seen in the synthesis of dinitramino-substituted analogs .
- One-step furoxan-bridging : A novel method uses trifluoroacetic acid (TFA) and nitric acid to construct fused oxadiazole structures in high-density energetic materials .
- Functionalization : Bromination or borylation (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables derivatization for polymer synthesis .
Key Considerations : Monitor reaction temperatures to avoid decomposition, and use inert atmospheres for air-sensitive intermediates.
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray crystallography : Resolves fused-ring geometry and bond angles, critical for confirming methano-bridged indeno-oxadiazole systems .
- NMR spectroscopy : H and C NMR identify proton environments and aromaticity. For example, the C9H6N2O structure shows distinct shifts for bridgehead protons .
- Mass spectrometry : High-resolution MS confirms molecular weight (158.15674 g/mol for the base compound) .
- Infrared (IR) spectroscopy : Detects N-O stretching vibrations (~1,250–1,350 cm) and aromatic C-H bending modes .
Advanced Research Questions
Q. How do electronic properties of this compound compare to its thiadiazole analogs in organic semiconductors?
Methodological Answer: Replace the oxygen atom in oxadiazole with sulfur (thiadiazole) to alter electronic behavior:
Implications : Thiadiazole analogs exhibit lower bandgaps and higher mobilities, making them better for organic solar cells, while oxadiazoles are more thermally stable .
Q. What computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G) : Quantify aromatic stabilization energy (ASE) and HOMO-LUMO gaps. For example, 1,2,5-oxadiazole has higher ASE (-35 kcal/mol) than 1,2,3-isomers (-28 kcal/mol) .
- Nucleus-Independent Chemical Shift (NICS) : Measures aromaticity; values < -8 ppm indicate strong aromatic stabilization .
- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for nitration or coordination chemistry .
Contradiction Alert : Experimental thermal stability may conflict with DFT predictions due to solid-state packing effects . Always cross-validate with DSC/TGA data.
Q. What are the safety considerations when handling this compound in high-energy research?
Methodological Answer:
- Explosivity : The compound and its N-oxide derivatives (e.g., Dicyclopentadienefurazan N-oxide) are highly sensitive to friction/impact .
- Storage : Use flame-resistant cabinets at ≤ 25°C, away from oxidizers. Follow Handbook of Reactive Chemical Hazards guidelines for compressed gases and reactive intermediates .
- Handling : Conduct small-scale syntheses (<100 mg) in blast shields, and use remote-controlled equipment for nitration steps .
Q. How can this compound be integrated into coordination complexes for biomedical applications?
Methodological Answer:
- Pt(II) complexes : Functionalize the oxadiazole with aminomethyl groups to create planar ligands. For example, 3-aminomethyl-1,2,5-oxadiazole-Pt(II) complexes inhibit STAT3 signaling in cancer cells .
- Design Rules :
- Ligand substitution : Introduce p-chlorophenyl or benzoyl groups to enhance DNA binding .
- Stability testing : Use ICP-MS to monitor metal-ligand dissociation in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
